(5-Morpholinothiophen-2-yl)boronic acid

Medicinal Chemistry Anticancer Hydrazone Synthesis

Researchers face protodeboronation and complex multi-step morpholine installation when using generic thiophene boronic acids. (5-Morpholinothiophen-2-yl)boronic acid directly installs the morpholino-thiophene core, validated in anti-tubercular MOT libraries (lead IC50 0.24 µM). • 98% purity ensures reproducible Suzuki-Miyaura couplings • Eliminates post-coupling morpholine derivatization steps • Enables efficient hydrazone library synthesis (82% demonstrated yield) Ideal for medicinal chemistry and materials science programs.

Molecular Formula C8H12BNO3S
Molecular Weight 213.07 g/mol
Cat. No. B13328592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Morpholinothiophen-2-yl)boronic acid
Molecular FormulaC8H12BNO3S
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)N2CCOCC2)(O)O
InChIInChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2
InChIKeyOWOYQCNCUCRNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (5-Morpholinothiophen-2-yl)boronic acid


(5-Morpholinothiophen-2-yl)boronic acid (CAS 2225179-56-4) is an organoboron compound in the class of heteroaryl boronic acids, specifically a thiophene-2-boronic acid substituted at the 5-position with a morpholine ring. With a molecular formula of C8H12BNO3S and a molecular weight of 213.06 g/mol, this compound serves as a crucial building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems . The combination of the boronic acid handle for carbon-carbon bond formation and the morpholine moiety, which provides a site for further functionalization or for modulating the physicochemical properties of the final molecule, makes it a valuable intermediate in pharmaceutical research and materials science [1].

Suzuki-Miyaura building block
Enables direct incorporation of morpholino-thiophene core into biaryl and heteroaryl systems.
Morpholine diversification handle
Provides a site for further functionalization or physicochemical modulation of target molecules.
Electron-rich reactivity profile
Supports advanced cross-couplings; requires catalyst optimization typical of amino-substituted thiophenes.

Advantages Over Generic Thiophene Boronic Acids


The simple substitution of (5-Morpholinothiophen-2-yl)boronic acid with a more common thiophene-2-boronic acid or other unsubstituted heteroaryl boronic acids is not scientifically equivalent. The morpholine substituent is not a passive spectator; it directly influences the electronic character and solubility of the thiophene ring, which in turn affects the reactivity and stability of the boronic acid during Suzuki-Miyaura cross-couplings [1]. Electron-donating amino substituents on thiophene boronic acids can enhance the nucleophilicity of the boronate intermediate but also increase the rate of protodeboronation, a significant side reaction [2]. Furthermore, the morpholine moiety provides a critical handle for downstream diversification or for establishing key interactions in a biological target, as demonstrated in the development of anti-tubercular morpholino-thiophenes (MOTs), where this specific core was essential for activity [3]. Using a generic thiophene boronic acid would fail to introduce this necessary functionality, adding extra synthetic steps and potentially compromising the final compound's properties. The following sections provide the quantitative evidence for this differentiation.

Target
Generic thiophene-2-boronic acid
Electronic & solubility shift
Morpholine alters electron density and solubility; coupling reactivity may shift significantly.
Protodeboronation rate
Electron-donating group increases side reaction; catalyst system (e.g., XPhos Pd-G4) often required.
Pharmacophore requirement
Morpholino-thiophene core essential for target engagement (e.g., QcrB); unsubstituted analog lacks this motif.

Procurement Evidence


High-Yield Hydrazone Derivatization

In the synthesis of a morpholine hydrazone scaffold, the precursor (5-morpholinothiophen-2-yl)boronic acid was converted to its corresponding carbaldehyde and subsequently reacted to form the final hydrazone product. This demonstrates the compound's ability to serve as a precursor for highly efficient derivatization. A specific derivative, (E)-3-Chloro-N'-((5-morpholinothiophen-2-yl) methylene) thiophene-2-carbohydrazide (compound 5), was isolated with a yield of 82% and a melting point of 246-248 ℃ [1]. While a direct comparator for this specific yield in an identical reaction is not available, this 82% yield serves as a strong baseline for procurement decisions, indicating a high degree of synthetic utility. This is a significantly higher yield than many typical Suzuki couplings with unoptimized thiophene boronic acids, where yields can frequently fall below 70% due to protodeboronation [2].

Derivatization Yield
Reported
82% yield for morpholine hydrazone derivative
Supports synthetic utility in hydrazone library construction.
Baseline benchmark; specific to hydrazone formation conditions.
Medicinal Chemistry Anticancer Hydrazone Synthesis

Anti-Tubercular Drug Discovery Scaffold

The morpholino-thiophene (MOT) core, for which (5-Morpholinothiophen-2-yl)boronic acid is a direct synthetic building block, has been identified as a key pharmacophore in a novel series of Mycobacterium tuberculosis inhibitors targeting QcrB. The lead compound in this series, derived from a morpholino-thiophene scaffold, exhibited an IC50 of 0.24 µM against M. tuberculosis H37Rv in whole-cell phenotypic screens [1]. This level of potency is a strong class-level validation of the morpholino-thiophene moiety's importance. In contrast, simpler thiophene-2-boronic acids are not typically associated with this specific and potent biological activity and would lack the morpholine group required for interaction with the QcrB target.

Anti-TB Potency (Class)
Class-level
Lead MOT compound IC50: 0.24 µM vs M. tuberculosis H37Rv
Reported class-level target inhibition; supports MOT pharmacophore exploration.
Phenotypic whole-cell assay; direct compound data not reported.
Drug Discovery Infectious Disease Medicinal Chemistry Tuberculosis

Suzuki-Miyaura Coupling Reactivity

The presence of the morpholine substituent on the thiophene ring can significantly modulate the reactivity of the boronic acid in Suzuki-Miyaura cross-couplings. While a direct head-to-head comparison for this exact compound is not publicly available, class-level studies on related electron-rich thienylboronic acids provide critical guidance. These studies show that electron-donating groups on thiophene boronic acids can accelerate the transmetalation step due to increased nucleophilicity at the boron atom, but they also increase the compound's susceptibility to a major side reaction: protodeboronation [1]. Research indicates that achieving high yields with such electron-rich thienylboronic acids often requires the use of highly active catalysts, such as the XPhos Pd-G4 precatalyst, and careful tuning of the solvent system to maximize yield and minimize decomposition [2].

Coupling Reactivity
Class-level
Electron-rich thienylboronic acid prone to protodeboronation
Reaction optimization may benefit from XPhos Pd-G4 catalysts.
Class-level guidance; head-to-head data not available.
Organic Synthesis Catalysis Suzuki-Miyaura Cross-Coupling

Purity and Storage Stability

Reputable chemical suppliers report a purity of 98% for (5-Morpholinothiophen-2-yl)boronic acid (CAS 2225179-56-4) using HPLC analysis . This high level of purity is critical for reproducible synthetic outcomes, especially in cross-coupling reactions where impurities can poison catalysts or lead to unwanted side products. Furthermore, the compound is specified to be stored under sealed, dry conditions at 2-8°C . This storage requirement is more stringent than that for many simpler aryl boronic acids, which are often stable at room temperature. This suggests a higher inherent reactivity or susceptibility to hydrolysis/decomposition for this electron-rich heteroaryl boronic acid, a critical piece of information for ensuring the compound's integrity upon receipt and during long-term storage.

Purity & Storage
Data to verify
98% purity (HPLC); storage 2–8 °C sealed, dry
Supports procurement integrity and lab planning.
Vendor specifications; independent verification advised.
Chemical Procurement Quality Control Stability

Optimal Use Cases


Morpholino-Thiophene Drug Discovery Scaffolds

Given the validated class-level potency of MOT compounds against M. tuberculosis (IC50 of 0.24 µM for a lead compound) [1], (5-Morpholinothiophen-2-yl)boronic acid is the optimal building block for medicinal chemistry programs targeting the QcrB enzyme or other bacterial or eukaryotic targets where a morpholino-thiophene moiety is a desired pharmacophore. Its use ensures the direct incorporation of this essential functionality, bypassing the need for a multi-step installation of the morpholine group later in the synthesis. This is a key differentiator from generic thiophene-2-boronic acid, which would require additional and potentially lower-yielding steps to achieve the same substitution pattern.

Morpholine-Containing Hydrazone Libraries

The high yield (82%) achieved in the synthesis of a specific morpholine hydrazone derivative from a related precursor validates this compound's utility in constructing hydrazone libraries [2]. Procurement for projects focused on generating libraries of Schiff bases, hydrazones, or other imine-linked compounds can be made with confidence, as the data indicates a smooth and efficient derivatization process. This scenario leverages the demonstrated synthetic tractability of the morpholino-thiophene core, providing a strong return on investment for the building block.

Electron-Rich Thiophene Couplings

This compound is ideally suited for advanced Suzuki-Miyaura cross-couplings where an electron-rich, amino-substituted thiophene is required. The class-level inference suggests that while reactivity may be high, careful optimization with advanced catalysts like XPhos Pd-G4 is likely necessary to combat protodeboronation [3]. This knowledge directs procurement for projects aiming to synthesize complex dyes, organic semiconductors, or other conjugated materials where the electronic properties of the morpholino-thiophene unit can fine-tune the final material's properties. The 98% purity ensures the building block meets the high standards required for reproducible polymer or small-molecule synthesis.

Application
Selection Property
Validation Focus
Morpholino-thiophene drug discovery scaffolds
Direct MOT pharmacophore incorporation
QcrB target-specific inhibitor potency endpoints
Morpholine-containing hydrazone libraries
Efficient derivatization to hydrazones
Derivatization yield reproducibility
Electron-rich thiophene cross-couplings
Electron-rich thiophene for advanced couplings
Catalyst system optimization for protodeboronation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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